Superior α-Glycosidase Inhibition by Masticadienonic Acid Compared to Co-Isolated Triterpenes
In a direct comparative study of metabolites isolated from *Pistacia vera* fruit stems, masticadienonic acid demonstrated a significantly lower IC50 value (0.13 mg/mL) against α-glycosidase than the co-isolated compounds masticadienolic acid (IC50: 0.03 mg/mL), tirucallol (IC50: 7.58 mg/mL), and pistachionic acid (IC50: 7.35 mg/mL) . This potency is substantially greater than that of the standard clinical drug acarbose (IC50: 10.30 mg/mL) .
~58-fold vs tirucallol
| Evidence Dimension | α-Glycosidase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.13 mg/mL |
| Comparator Or Baseline | Tirucallol: IC50 = 7.58 mg/mL; Pistachionic acid: IC50 = 7.35 mg/mL; Acarbose: IC50 = 10.30 mg/mL |
| Quantified Difference | Masticadienonic acid is ~58-fold more potent than tirucallol and ~79-fold more potent than acarbose. |
| Conditions | In vitro α-glycosidase enzyme assay; *Pistacia vera* fruit stem isolates. |
Why This Matters
This indicates that for research requiring potent α-glycosidase inhibition, such as in antidiabetic drug discovery, masticadienonic acid is a far more effective tool than other triterpenes from the same source or the reference drug acarbose.
